molecular formula C23H24N2O3 B2854700 4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034291-38-6

4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2854700
CAS No.: 2034291-38-6
M. Wt: 376.456
InChI Key: ZVIAYFAKPSIPEC-UHFFFAOYSA-N
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Description

4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound characterized by its complex molecular structure, which includes a naphthoyl group, a piperidine ring, and a pyridinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:

  • Formation of the Naphthoyl Piperidine Intermediate: : The initial step involves the acylation of piperidine with 1-naphthoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Coupling with Pyridinone: : The naphthoyl piperidine intermediate is then coupled with 1,6-dimethylpyridin-2(1H)-one. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired ether linkage.

  • Purification: : The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Continuous Flow Reactors: To enhance reaction control and scalability.

    Automation and Process Control: Implementing automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one shares structural similarities with other naphthoyl piperidine derivatives and pyridinone compounds.
  • Examples include:
    • 1-(1-naphthoyl)piperidine
    • 1,6-dimethylpyridin-2(1H)-one

Uniqueness

  • Structural Complexity : The combination of naphthoyl, piperidine, and pyridinone moieties in a single molecule.
  • Potential Biological Activity : Unique interactions with biological targets due to its specific structure.
  • Versatility in Synthesis : Can be used as a versatile intermediate in the synthesis

Properties

IUPAC Name

1,6-dimethyl-4-[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-16-14-19(15-22(26)24(16)2)28-18-10-12-25(13-11-18)23(27)21-9-5-7-17-6-3-4-8-20(17)21/h3-9,14-15,18H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIAYFAKPSIPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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